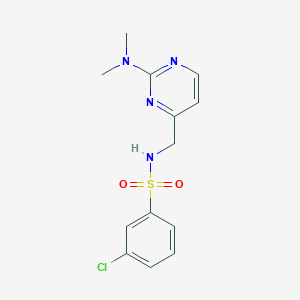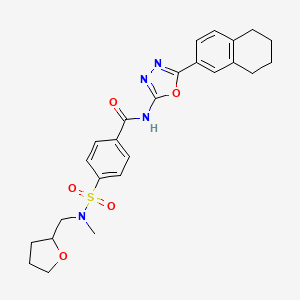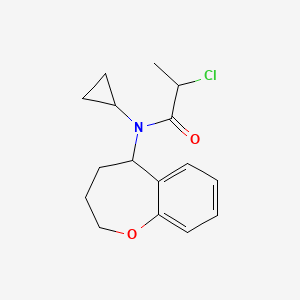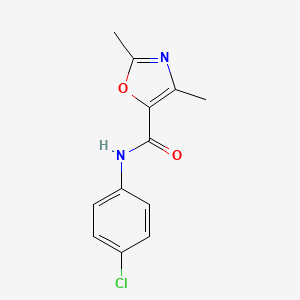![molecular formula C23H23NO4S B2424026 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793690-05-8](/img/structure/B2424026.png)
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with the CAS Number: 793690-05-8 . It has a molecular weight of 409.51 and its IUPAC name is 5-{[(3,3-diphenylpropyl)amino]sulfonyl}-2-methylbenzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C23H23NO4S . The InChI Code is 1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26) .Wissenschaftliche Forschungsanwendungen
Solvent-Dependent Coordination Polymers
Research into the properties of coordination polymers, such as cobalt complexes of 3,5-dinitrobenzoic acid, has shown their formation and three-dimensional structure to be influenced by the solvents used in the synthesis process. This highlights the importance of solvent choice in the formation of coordination complexes with specific recognition patterns and structures (Pedireddi & Varughese, 2004).
Herbicide Triflusulfuron-methyl
The molecule of triflusulfuron-methyl, a herbicide, demonstrates the relevance of chemical interactions and molecular orientation in its structure and effectiveness. This type of research can provide insights into the development and optimization of herbicidal compounds (Mereiter, 2011).
Acid Dissociation Constants in Hydroorganic Solvent
The study of acid dissociation constants in dimethyl sulfoxide-water hydroorganic solvent of derivatives like diphenylpyrrolidine N-aroylthioureas has implications in understanding their chemical behavior in different solvents. This research is pivotal in the development of new compounds with specific chemical properties (Nural, 2017).
Formation of Enamines and Thioamides
Research into the reactions of compounds like diphenacylaniline under specific conditions (Gewald conditions) leads to the formation of enamines and thioamides. This research can be crucial for the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals (Paul et al., 2013).
Antibacterial Activities of Derivatives
The synthesis of derivatives from compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their evaluation for antibacterial activities opens avenues in the development of new antibacterial agents. Understanding the structural and functional relationship of these compounds can lead to breakthroughs in medical treatments (Bildirici et al., 2007).
Paddlewheel Complexes with Copper(II)
The study of new ligands like N,N,N',N'-tetrakis(2-methylbenzoic acid)-1,4-diaminomethylbenzene and their copper(II) paddlewheel complexes highlights the potential of these compounds in creating complex molecular structures with specific properties, useful in various scientific applications (Gomila et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3,3-diphenylpropylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWZCBHDDZTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)




![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)
